molecular formula C8H13NO B13679852 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol

1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol

Katalognummer: B13679852
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: GIRPYXGBHUYVRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol is a nitrogen-containing bicyclic compound featuring a strained 1-azabicyclo[1.1.0]butane (ABB) core fused with a cyclopentanol moiety. The ABB scaffold is characterized by a highly strained bicyclic structure with a bridgehead nitrogen atom, making it a valuable precursor for synthesizing functionalized azetidines—four-membered saturated nitrogen heterocycles with applications in medicinal chemistry and drug development . The cyclopentanol substituent introduces steric bulk and a hydroxyl group, which may influence the compound’s reactivity, solubility, and pharmacokinetic properties compared to simpler ABB derivatives.

Eigenschaften

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

1-(1-azabicyclo[1.1.0]butan-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H13NO/c10-8(3-1-2-4-8)7-5-9(7)6-7/h10H,1-6H2

InChI-Schlüssel

GIRPYXGBHUYVRW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C23CN2C3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the 1-Azabicyclo[1.1.0]butane Core

The bicyclic azabicyclobutane ring is typically synthesized starting from 2,3-dibromopropylamine derivatives. The process involves intramolecular nucleophilic substitution to close the bicyclic ring, often facilitated by strong bases or organolithium reagents.

A recent continuous flow synthesis method reported by Luisi and Kappe utilizes 2,3-dibromopropylamine as the precursor. The flow approach allows rapid generation and lithiation of the azabicyclobutane intermediate at low temperatures (0°C) using sec-butyllithium. This method offers better yields and milder conditions compared to traditional batch synthesis.

Step Reagents Conditions Outcome
1 2,3-Dibromopropylamine Flow reactor, 0°C, s-BuLi (3 equiv) Formation of 1-azabicyclo[1.1.0]butane
2 Lithiation at C3 Same flow conditions Formation of 3-lithio-1-azabicyclobutane intermediate

Functionalization at the 3-Position and Cyclopentanol Attachment

The 3-position of the azabicyclobutane is highly reactive due to ring strain and the adjacent nitrogen atom. This allows for nucleophilic attack and substitution reactions.

In the flow synthesis, the 3-lithiated intermediate can be trapped with various electrophiles including aldehydes and ketones to install functional groups. For the synthesis of 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol, cyclopentanone or its derivatives serve as the electrophile, leading to the formation of the cyclopentanol substituent upon nucleophilic addition.

Step Reagents Conditions Outcome
3 Cyclopentanone Flow reactor, 0°C Nucleophilic addition at C3
4 Workup (acidic) Standard Formation of 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol

Strain-Release Spirocyclization and Rearrangement Methods

Alternative synthetic approaches involve strain-release reactions of azabicyclobutanes to access functionalized azetidines and related compounds. Treatment of azabicyclobutyl carbinols with trifluoroacetic or triflic anhydride can induce semipinacol rearrangements, leading to spirocyclic products. These methods demonstrate the versatility of the bicyclic framework for further functionalization, although direct application to 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol synthesis requires adaptation.

Comparative Summary of Preparation Methods

Methodology Key Features Advantages Limitations
Batch synthesis from 2,3-dibromopropylamine Traditional intramolecular ring closure Established protocols Harsh conditions, lower yields
Continuous flow lithiation and trapping Rapid generation of 3-lithiated intermediate, mild conditions Improved yields, scalability, functional group tolerance Requires specialized flow equipment
Strain-release spirocyclization Rearrangement of azabicyclobutyl carbinols Access to spirocyclic derivatives More complex reaction setup, indirect route
Metal-catalyzed coupling (Pd-catalyzed C-N coupling) Functionalization of azabicyclobutane intermediates Allows bis-functionalization Requires transition metal catalysts

Research Findings and Practical Considerations

  • The continuous flow approach provides a significant advancement in the synthesis of azabicyclobutanes and their derivatives, including 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol, by enabling rapid, controlled lithiation and electrophilic trapping with high selectivity and yield.

  • Functional group tolerance is broad in the flow method, accommodating halogens, trifluoromethyl, benzyloxy, methoxy, and tertiary amines on electrophiles, which is beneficial for further diversification of the molecule.

  • The strain-release chemistry of azabicyclobutanes is a powerful tool for accessing complex spirocyclic structures, which may serve as intermediates or analogs in medicinal chemistry research.

  • Metal-catalyzed cross-coupling reactions can be combined with strain-release steps to achieve bis-functionalized azetidines, expanding the chemical space accessible from the azabicyclobutane scaffold.

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Comparisons

Table 1: Key Structural and Reactivity Features

Compound Core Structure Substituent(s) Strain Energy Key Reactivity Applications
1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol ABB ([1.1.0]) C3-cyclopentanol High Strain-release functionalization at C3; hydroxyl enables H-bonding Azetidine precursors, drug candidates
3-(tert-Butyl)-1-methoxy-ABB ABB ([1.1.0]) C3-tert-butyl, N1-methoxy High Alkylation via Grignard reagents; strain-release amination Model for azetidine synthesis
3-Cyclopropyl-1-methoxy-ABB ABB ([1.1.0]) C3-cyclopropyl, N1-methoxy High Spirocyclization reactions; electrophilic trapping Spiroazetidine libraries
1-Azabicyclo[2.2.2]octane derivatives [2.2.2] bicyclic amine Variable (e.g., carboxylate) Low Stable to ring-opening; used as ligands or in APIs (e.g., umeclidinium bromide) Bronchodilators (e.g., COPD treatment)
1-Methylcyclopentanol Cyclopentanol C1-methyl None Non-reactive alcohol; solvent or intermediate Industrial solvents
Pharmacological and Physicochemical Properties
  • Strain-Driven Reactivity: The high strain energy of ABBs (~50 kcal/mol) enables unique strain-release reactions, such as C3-N bond cleavage for azetidine formation. The cyclopentanol group may slow reactivity due to steric hindrance but adds hydrogen-bonding capability for enhanced target binding .
  • Bioavailability: Azetidines derived from ABBs (e.g., quinolone antibiotics) exhibit improved metabolic stability and 3D character compared to non-strained heterocycles. The cyclopentanol moiety could further modulate solubility and membrane permeability .
  • Stability : Larger bicyclic systems (e.g., [2.2.2] octanes) lack significant strain, making them more stable but less reactive. This stability is advantageous for long-acting pharmaceuticals like umeclidinium bromide .
Recent Advances and Limitations
  • ABB Functionalization: Recent methods exploit flow chemistry and spirocyclization to access novel azetidines. However, the synthesis of 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol remains challenging due to the steric bulk of cyclopentanol, requiring tailored reaction conditions .
  • Comparison to 1-Methylcyclopentanol: While structurally simpler, 1-methylcyclopentanol lacks the strained bicyclic core, limiting its utility in medicinal chemistry. Its primary role is as a solvent or intermediate .

Q & A

What are the primary synthetic strategies for accessing 1-azabicyclo[1.1.0]butane (ABB) cores, and how can they be functionalized to yield derivatives like 1-(1-azabicyclo[1.1.0]butan-3-yl)cyclopentanol?

Level : Basic
Answer :
The synthesis of ABB derivatives typically involves strain-release methodologies. A key approach is the telescoped flow synthesis of lithiated ABB intermediates:

  • Step 1 : Generate ABB via dehydrohalogenation of 2,3-dibromopropylamine precursors under flow conditions, enabling rapid lithiation at C3 using s-BuLi (0°C, 3 equiv.) .
  • Step 2 : Functionalize the lithiated intermediate with carbonyl compounds (e.g., cyclopentanone) to introduce substituents. Subsequent reduction or quenching yields hydroxyl-containing derivatives like the target compound .
  • Solvent Systems : Optimized reactions use tetrahydrofuran (THF) or toluene, balancing stability and reactivity of strained intermediates .

Table 1 : Key Reaction Parameters for ABB Functionalization

ParameterConditionsYield RangeReference
Lithiation Temp.0°C (flow system)70–85%
Trapping AgentAldehydes/Ketones60–75%
SolventTHF, Toluene

How do strain-release mechanisms govern the reactivity of 1-azabicyclo[1.1.0]butanes in the synthesis of azetidines and spirocyclic systems?

Level : Advanced
Answer :
The high ring strain (~65 kcal/mol) in ABBs drives strain-release reactions, enabling:

  • C3–N Bond Cleavage : Radical or ionic pathways open the bicyclic structure, forming azetidines. For example, photoredox-catalyzed single-electron oxidation generates radical cations that undergo [2π+2σ] cycloadditions .
  • Spirocyclization : ABBs react with electrophiles (e.g., activated amides) to form spiroazetidines. The cyclopentanol moiety in the target compound may arise from trapping with cyclic ketones followed by stereoselective reduction .
  • Methodological Insight : Computational studies (DFT) predict regioselectivity in bond cleavage, guiding experimental design to favor 1,3-disubstituted products .

What analytical techniques are critical for characterizing 1-(1-azabicyclo[1.1.0]butan-3-yl)cyclopentanol, particularly in resolving stereochemical and strain-related ambiguities?

Level : Basic
Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify strain-induced deshielding of bridgehead protons (δ ~3.5–4.5 ppm) and verify cyclopentanol substitution patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and confirms bicyclic geometry, critical for structure-activity relationship (SAR) studies .
  • IR Spectroscopy : Detects hydroxyl stretches (~3200–3600 cm1^{-1}) and strain-related ring vibrations .

Note : Batch-to-batch variability in strained systems necessitates rigorous purity checks via HPLC-MS .

How can researchers address contradictions in reported synthetic yields of ABB derivatives, such as low efficiencies in electrophilic amination vs. high yields in flow-based methods?

Level : Advanced
Answer :
Discrepancies arise from reaction kinetics and intermediate stability:

  • Electrophilic Amination : Traditional methods (e.g., NO+^+ addition to ABBs) suffer from poor yields (~1%) due to competing side reactions and instability of nitroso intermediates .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, suppress decomposition, and enable precise control over lithiation-trapping sequences (yields >70%) .
  • Mitigation Strategy : Replace batch reactors with microfluidic setups for sensitive intermediates. Use in-line analytics (e.g., FTIR) to monitor reaction progress .

What computational tools and models are employed to predict the reactivity and regioselectivity of 1-azabicyclo[1.1.0]butanes in drug discovery contexts?

Level : Advanced
Answer :

  • DFT Calculations : Model transition states for strain-release reactions, predicting favorability of C3–N vs. C1–N bond cleavage. For cyclopentanol derivatives, calculations prioritize pathways with lower activation energy (<20 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories. Polar aprotic solvents (e.g., acetone) stabilize ionic intermediates, enhancing regioselectivity .
  • Docking Studies : Evaluate azetidine-cyclopentanol hybrids for target binding, leveraging the 3D character of strained rings to improve pharmacokinetic profiles .

How does the choice of solvent impact the stability and functionalization efficiency of 1-azabicyclo[1.1.0]butane intermediates?

Level : Basic
Answer :

  • Protic Solvents (e.g., H2_2O) : Promote premature hydrolysis of lithiated intermediates, reducing yields. Avoid except in quench steps .
  • Aprotic Solvents (e.g., THF, Toluene) : Stabilize organometallic species. THF enhances coordination with Li+^+, critical for regioselective trapping .
  • Ketones (e.g., Acetone) : React competitively with electrophiles; use only after lithiation is complete .

What are the challenges in scaling up the synthesis of 1-(1-azabicyclo[1.1.0]butan-3-yl)cyclopentanol, and how can they be addressed?

Level : Advanced
Answer :

  • Intermediate Instability : ABB derivatives degrade under prolonged storage. Use telescoped reactions to minimize isolation steps .
  • Exothermicity : Lithiation and strain-release steps are highly exothermic. Flow reactors mitigate thermal runaway risks .
  • Purification : Chromatography struggles with polar hydroxylated products. Switch to crystallization (e.g., using ethanol/water mixtures) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.